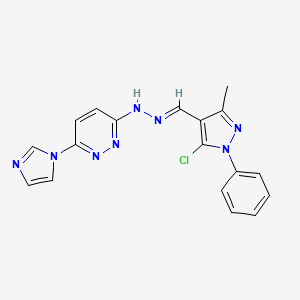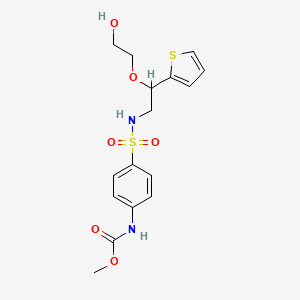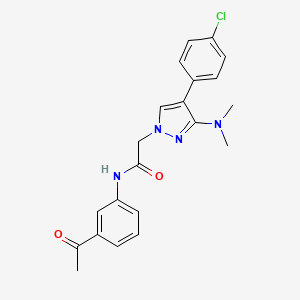
(E)-3-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H15ClN8 and its molecular weight is 378.82. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
One notable application of compounds similar to (E)-3-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine is in the field of antimicrobial research. A variety of studies have demonstrated the antimicrobial activity of such compounds:
Iodine(III)-Mediated Synthesis and Antimicrobial Evaluations
A study by Prakash et al. (2011) explored the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via an iodine(III)-mediated approach. The newly synthesized compounds exhibited potent antimicrobial properties (Prakash et al., 2011).
Synthesis of Novel Pyrazoline Derivatives
Shah et al. (2008) reported the synthesis of a series of 3-(3-aryl-4, 5-dihydro-1H-pyrazol-5-yl)-6-methyl-2-(4-methylphenyl)imidazo[1, 2-a]pyridines, demonstrating significant antimicrobial activity (Shah et al., 2008).
Antimicrobial Activity of Arylazopyrazole Pyrimidone Compounds
Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
Synthesis and Applications in Chemistry
The synthesis of compounds similar to (E)-3-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine has been a focus in chemical research, with various applications:
Synthesis of Pyrazolo[3,4-d]pyridazines
Plescia et al. (1981) discussed the synthesis of pyrazolo[4,3-c]pyridazines, demonstrating the versatility of these compounds in creating novel heterocyclic structures (Plescia et al., 1981).
Ligand Design for Ruthenium(II)-Arene Complexes
Pettinari et al. (2018) investigated the synthesis of pyrazolone-based hydrazone ligands for ruthenium(II)-arene complexes, highlighting their potential in creating effective anticancer agents (Pettinari et al., 2018).
Development of Disperse Dyes
Deeb et al. (2015) synthesized dyes derived from 3-hydrazinyl-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine and assessed their color properties on polyester fabric, indicating the compound's utility in textile applications (Deeb et al., 2015).
Eigenschaften
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-6-imidazol-1-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN8/c1-13-15(18(19)27(25-13)14-5-3-2-4-6-14)11-21-22-16-7-8-17(24-23-16)26-10-9-20-12-26/h2-12H,1H3,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPZJGZOBXUZAH-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NNC2=NN=C(C=C2)N3C=CN=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC2=NN=C(C=C2)N3C=CN=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2512237.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2512239.png)

![2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512245.png)



![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2512251.png)


![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2512255.png)

